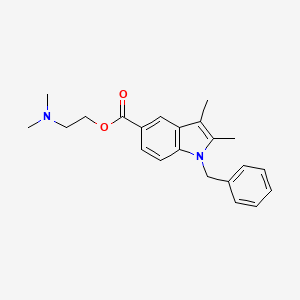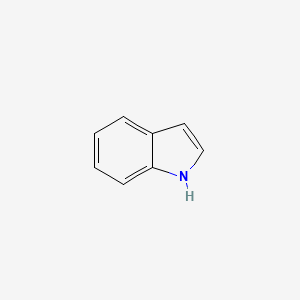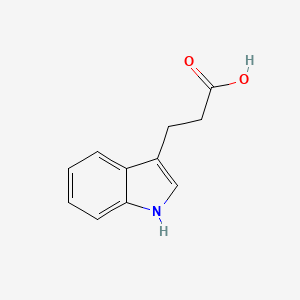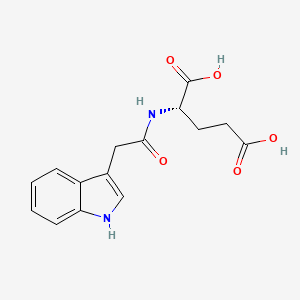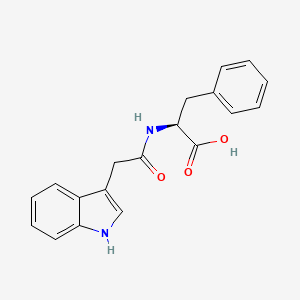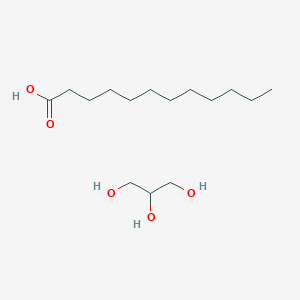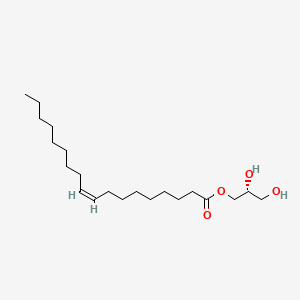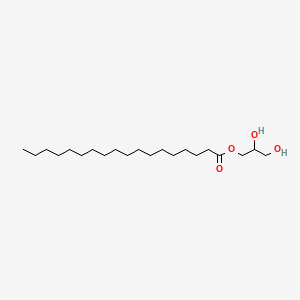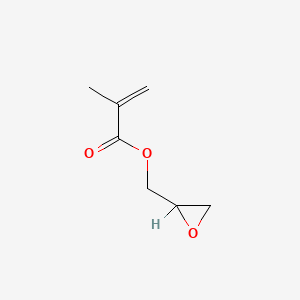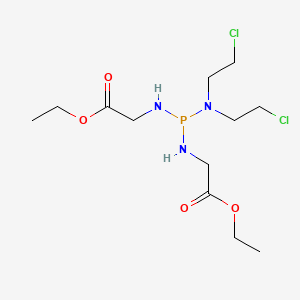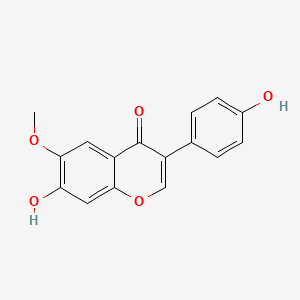
Glymidine sodium
描述
格列米特钠,也称为糖二嗪,以商品名Gondafon销售,是一种磺酰胺类降糖药。其结构与磺酰脲类药物相关,首次报道于1964年。 格列米特钠于1960年代中期至后期在欧洲投入临床使用 。 这种化合物通过增加胰腺胰岛素分泌和增强周围组织对胰岛素的敏感性来降低血糖水平 .
准备方法
格列米特钠的合成涉及5-(2-甲氧基乙氧基)嘧啶-2-胺与苯磺酰氯的反应。该反应通常在碱性条件下进行,例如氢氧化钠,以中和反应过程中生成的盐酸。 产物随后通过重结晶进行纯化 .
格列米特钠的工业生产方法与实验室合成方法类似,但规模更大,以适应更大的产量。 反应条件经过优化,以确保最终产品的产率和纯度 .
化学反应分析
格列米特钠会发生几种类型的化学反应,包括:
氧化: 格列米特钠可以被氧化形成亚砜和砜。
还原: 该化合物可以被还原形成胺。
取代: 格列米特钠可以发生亲核取代反应,其中磺酰胺基团被其他亲核试剂取代。
这些反应中常用的试剂包括过氧化氢等氧化剂,氢化铝锂等还原剂,以及胺和醇等亲核试剂。 这些反应形成的主要产物取决于使用的具体试剂和条件 .
科学研究应用
作用机制
格列米特钠的作用机制涉及刺激功能性胰腺β细胞释放胰岛素。格列米特钠可能与胰腺细胞表面上的ATP敏感性钾通道受体结合,从而降低钾离子传导,导致细胞膜去极化。这种去极化会刺激电压敏感性钙通道的钙离子内流,导致细胞内钙离子浓度升高。 钙离子水平升高会诱导胰岛素分泌,这有助于降低血糖水平 .
相似化合物的比较
格列米特钠在结构上与其他磺酰脲类药物相关,如甲苯磺丁脲、氯磺丙脲和格列本脲。这些化合物的作用机制相似,但在效力、作用时间和副作用方面有所不同。例如:
甲苯磺丁脲: 与格列米特钠相比,作用时间更短。
氯磺丙脲: 作用时间更长,引起低血糖的风险更高。
格列本脲: 比格列米特钠更有效,作用时间更长.
属性
IUPAC Name |
sodium;benzenesulfonyl-[5-(2-methoxyethoxy)pyrimidin-2-yl]azanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N3O4S.Na/c1-19-7-8-20-11-9-14-13(15-10-11)16-21(17,18)12-5-3-2-4-6-12;/h2-6,9-10H,7-8H2,1H3;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQDEHHKOXSIEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CN=C(N=C1)[N-]S(=O)(=O)C2=CC=CC=C2.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N3NaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3459-20-9 | |
| Record name | Glymidine sodium [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003459209 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glymidine sodium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.364 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYMIDINE SODIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QPY3C057X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


